(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid
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Overview
Description
(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a methoxycarbonyl group, a biphenylcarboxylic amido group, and a chiral center, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
One common method involves the use of Suzuki–Miyaura cross-coupling reactions to form the biphenyl structure . The reaction conditions often include the use of palladium catalysts and specific ligands to achieve high yields and selectivity. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group or the biphenyl ring, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalytic reactions.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
(S)-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid can be compared with other similar compounds, such as:
®-4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-(methoxycarbonyl)-2-(4-biphenylcarboxylic amido)butanoic acid: Without the chiral center, this compound may exhibit different reactivity and applications.
Biphenylcarboxylic acids: Compounds with similar biphenyl structures but different functional groups, which can be used in various chemical and industrial applications.
Properties
IUPAC Name |
(2S)-5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-25-17(21)12-11-16(19(23)24)20-18(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,20,22)(H,23,24)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBPZKTWPDCPZ-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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